molecular formula C14H15N3O3S B2940847 Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate CAS No. 313273-82-4

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate

Cat. No.: B2940847
CAS No.: 313273-82-4
M. Wt: 305.35
InChI Key: FBIPCFCMKIYQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with m-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Comparison with Similar Compounds

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIPCFCMKIYQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.